molecular formula C15H13Cl2N5O3S2 B4775974 {[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

Cat. No.: B4775974
M. Wt: 446.3 g/mol
InChI Key: NGBOWIYJWNQSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, imino, and dichlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O3S2/c16-8-1-6-11(12(17)7-8)13(23)21-15(26)20-9-2-4-10(5-3-9)27(24,25)22-14(18)19/h1-7H,(H4,18,19,22)(H2,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOWIYJWNQSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 2
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{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 3
Reactant of Route 3
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 4
Reactant of Route 4
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{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 5
Reactant of Route 5
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 6
Reactant of Route 6
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

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